

PROTAC c-Met degrader-2 structure and chemical composition

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Compound of Interest

Compound Name: PROTAC c-Met degrader-2

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In-Depth Technical Guide: PROTAC c-Met Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical composition, and biological activity of **PROTAC c-Met degrader-2**, a proteolysis-targeting chimera designed to induce the degradation of the c-Met proto-oncogene.

Core Concepts: PROTACs and the c-Met Target

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a well-validated target in oncology. Aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is implicated in the development and progression of numerous



cancers. It activates downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, migration, and invasion.

PROTAC c-Met Degrader-2: Structure and Chemical Composition

PROTAC c-Met degrader-2 is a synthetic molecule designed to specifically target the c-Met protein for degradation. Its structure is a conjugate of the c-Met inhibitor Foretinib, a linker moiety, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is a derivative of thalidomide.

Chemical Structure:

- c-Met Ligand: Foretinib
- E3 Ligase Ligand: CRBN ligand (Thalidomide derivative)
- Linker: A polyether-based linker connects the c-Met ligand to the CRBN ligand.

Chemical Formula: C51H50F2N6O13[1]

IUPAC Name: 1-N'-[4-[7-[3-[3-[3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethylamino]-3-oxopropoxy]propoxy]-6-methoxyquinolin-4-yl]oxy-3-fluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[1]

Molecular Weight: 992.97 g/mol [2][3]

Quantitative Biological Data

The efficacy of **PROTAC c-Met degrader-2** has been characterized by its ability to induce the degradation of the c-Met protein. The key performance metric for a PROTAC is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

Parameter	Value	Cell Line	Reference
DC50	50 nM	Not Specified	[2][3][4]

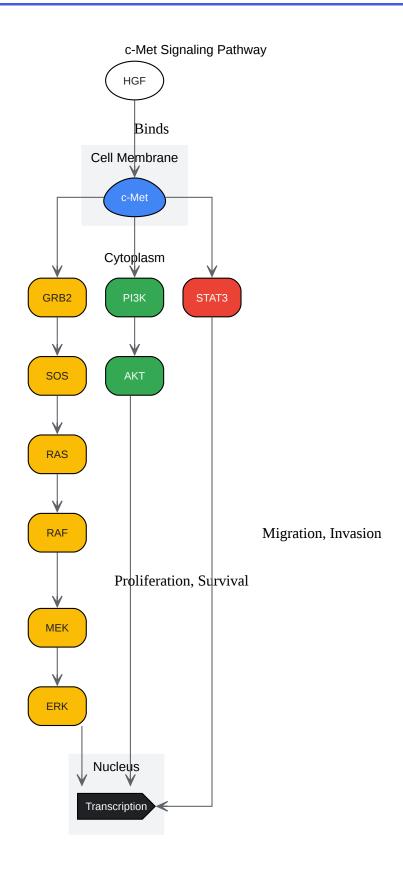


Further quantitative data, including IC50 for c-Met inhibition, Dmax (maximum degradation), selectivity against other kinases, and pharmacokinetic parameters, are detailed within the patent documentation WO2018226542A1.[2][3]

Signaling Pathways and Mechanism of Action

PROTAC c-Met degrader-2 functions by inducing the selective degradation of the c-Met protein, thereby inhibiting its downstream signaling cascades.





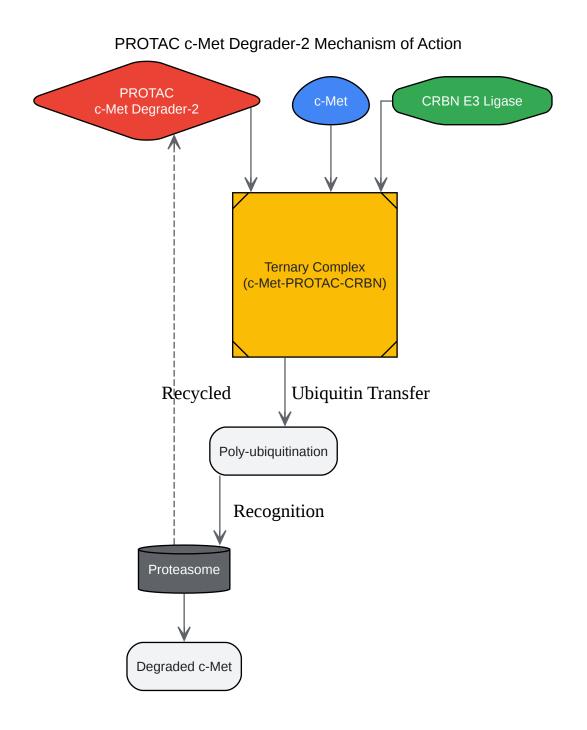
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c-Met Signaling Pathway.



The degradation of c-Met by **PROTAC c-Met degrader-2** effectively shuts down these procancerous signaling pathways.

The mechanism of action for **PROTAC c-Met degrader-2** follows the canonical PROTAC model:



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PROTAC Mechanism.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize **PROTAC c-Met degrader-2**, based on standard methodologies in the field. Specific details for this molecule are outlined in patent WO2018226542A1.

Synthesis of PROTAC c-Met Degrader-2

The synthesis of **PROTAC c-Met degrader-2** involves a multi-step chemical process. A detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, is provided in the experimental section of patent WO2018226542A1. The general approach involves the synthesis of the Foretinib-linker conjugate and the CRBN-linker conjugate, followed by a final coupling reaction to yield the heterobifunctional PROTAC.

c-Met Degradation Assay (Western Blot)

This assay is used to determine the DC50 and Dmax of the PROTAC.

Materials:

- c-Met expressing cancer cell line (e.g., Hs746T, EBC-1)
- Cell culture medium and supplements
- PROTAC c-Met degrader-2
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

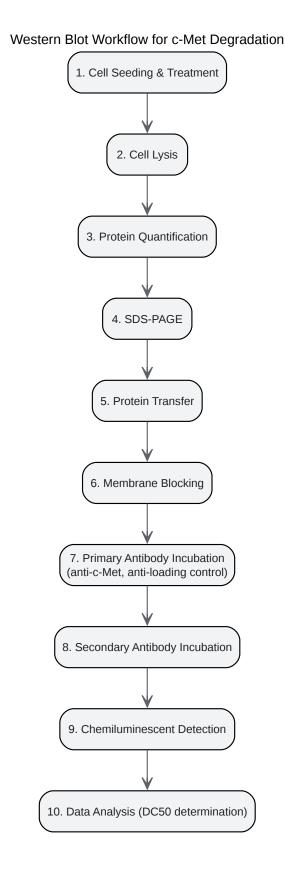


- Primary antibodies (anti-c-Met, anti-GAPDH, or anti-β-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

- Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere
 overnight. Treat the cells with a serial dilution of PROTAC c-Met degrader-2 or DMSO for a
 specified time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane and incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody.
 - Detect the signal using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the c-Met signal to the loading control. Calculate the percentage of c-Met degradation relative to the vehicle control for each concentration. The DC50 is determined by fitting the data to a dose-response curve.





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Western Blot Workflow.



Cell Viability Assay

This assay measures the effect of c-Met degradation on cell proliferation and viability.

Materials:

- · c-Met dependent cancer cell line
- Cell culture medium and supplements
- PROTAC c-Met degrader-2
- DMSO
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)
- Plate reader (luminometer or spectrophotometer)

Protocol:

- Cell Seeding: Seed cells in 96-well plates.
- Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
- Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.
- Signal Measurement: Measure the luminescence or absorbance using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of the PROTAC in a living organism.

Materials:

Immunocompromised mice (e.g., nude or NOD/SCID)



- c-Met driven tumor cells
- PROTAC c-Met degrader-2 formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement

Protocol:

- Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
- Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Dosing: Administer the PROTAC or vehicle control according to a predetermined schedule and route (e.g., intraperitoneal or oral).
- Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm c-Met degradation).

Conclusion

PROTAC c-Met degrader-2 represents a promising therapeutic agent for the treatment of c-Met-driven cancers. Its ability to induce the degradation of c-Met offers a distinct advantage over traditional small-molecule inhibitors, potentially leading to a more profound and durable anti-tumor response. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working in the field of targeted protein degradation. For more detailed information, please refer to patent WO2018226542A1.

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